1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN6O4/c27-20-8-6-19(7-9-20)26(10-1-2-11-26)25(35)28-12-13-32-23-22(15-30-32)24(34)31(17-29-23)16-18-4-3-5-21(14-18)33(36)37/h3-9,14-15,17H,1-2,10-13,16H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICUMLXNVZYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions involving appropriate precursors. The incorporation of the chlorophenyl and nitrobenzyl groups is achieved through electrophilic aromatic substitution reactions and other coupling methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.24 ± 0.06 | Induces apoptosis and inhibits tubulin polymerization |
| MDA-MB-231 (Breast) | 2.16 ± 0.83 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 7.05 ± 3.36 | Apoptosis via caspase activation |
The compound has shown significant cytotoxicity across various cancer cell lines, with a notable ability to induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
- Tubulin Interaction : The compound inhibits tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Study 1: In Vitro Analysis
In a controlled study, the compound was evaluated against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers with an IC50 value of 5.24 µM, demonstrating its potential as a therapeutic agent against lung cancer .
Study 2: Comparative Analysis with Other Compounds
A comparative study assessed the efficacy of this compound against known chemotherapeutics like sorafenib in HepG2 liver cancer cells. The results showed that the compound was approximately six-fold more potent than sorafenib, indicating its potential as a selective inhibitor for liver cancer treatment .
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may function through the inhibition of specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or interfere with metabolic pathways, making it a candidate for further development in treating bacterial infections.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have indicated potential for:
- Selective targeting of cancer cells while sparing normal cells.
- Modulation of immune responses , which could be leveraged in therapies for autoimmune diseases.
Research Tool Applications
- Biochemical Assays : The compound can be utilized as a probe in biochemical assays to study enzyme activities or cellular signaling pathways due to its ability to bind selectively to certain targets.
- Drug Development : As a lead compound, it serves as a basis for the synthesis of analogs with improved efficacy and reduced toxicity profiles.
Case Study 1: Antitumor Activity Evaluation
A recent study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Condensation of substituted pyrazolo[3,4-d]pyrimidinone precursors with nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Cyclopentanecarboxamide coupling : Reaction of the pyrazolo-pyrimidine intermediate with 1-(4-chlorophenyl)cyclopentanecarboxylic acid using EDCI/HOBt as coupling agents in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Key methods :
- NMR spectroscopy : and NMR to verify substituent positions (e.g., distinguishing between pyrazolo-pyrimidine C=O at δ ~165 ppm and cyclopentanecarboxamide at δ ~170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 549.18 (calculated for C₂₈H₂₅ClN₆O₄) .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopentane ring and nitrobenzyl orientation .
Q. What are the primary biological targets hypothesized for this compound?
- Targets : Kinase inhibition (e.g., JAK2, EGFR) due to structural similarity to pyrazolo-pyrimidine derivatives .
- Experimental validation :
- In vitro kinase assays : Measure IC₅₀ values using recombinant kinases and ATP-Glo™ luminescence .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin reduction .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the pyrazolo-pyrimidine core?
- Strategies :
- Solvent selection : Replace DMF with DMAc to reduce side reactions (e.g., nitro group reduction) .
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups .
- Flow chemistry : Continuous-flow reactors improve reaction homogeneity and scalability .
Q. How to resolve contradictions in reported cytotoxicity data across cell lines?
- Approach :
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-nitrobenzyl vs. 4-methylbenzyl analogs) on potency .
- Mechanistic profiling : RNA-seq or phosphoproteomics to identify differential target engagement in resistant vs. sensitive cell lines .
Q. What computational methods predict the compound’s binding mode to kinase targets?
- Protocol :
Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with JAK2’s ATP-binding pocket .
Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
Free energy calculations : MM/PBSA to rank binding affinities for nitrobenzyl vs. benzyl derivatives .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Solutions :
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. What methodologies elucidate metabolic pathways in hepatic models?
- Workflow :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; analyze metabolites via LC-MS/MS .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities .
Data Contradiction Analysis
Q. Conflicting reports on nitrobenzyl vs. benzyl substituent efficacy: How to reconcile?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
